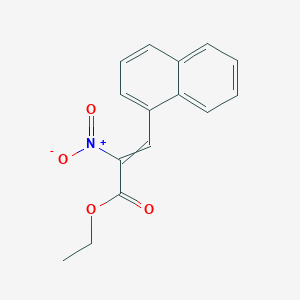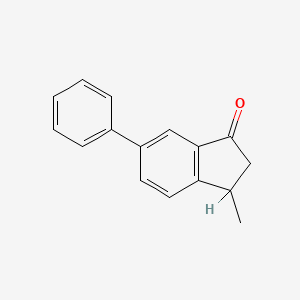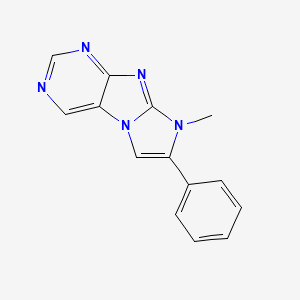
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a phenyl group at position 4, and an oxo group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aromatic aldehyde with a β-diketone in the presence of an ammonium acetate catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be utilized in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of 2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall reaction rate.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar in structure but with an additional methyl group at position 4.
4-Phenylpyrimidine: Lacks the methyl groups at positions 2 and 6.
1-Oxo-4-phenylpyrimidine: Does not have the methyl groups at positions 2 and 6.
Uniqueness
2,6-Dimethyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the oxo functionality, provides a distinct set of properties that can be exploited in various applications.
属性
CAS 编号 |
73387-67-4 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
2,6-dimethyl-1-oxido-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C12H12N2O/c1-9-8-12(13-10(2)14(9)15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI 键 |
COVFXSOKIYBBNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=[N+]1[O-])C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
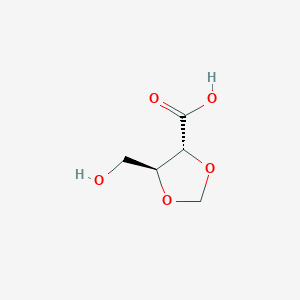
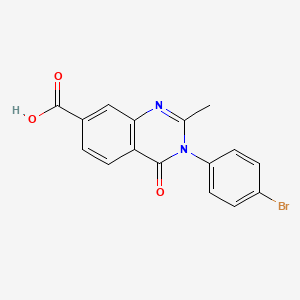
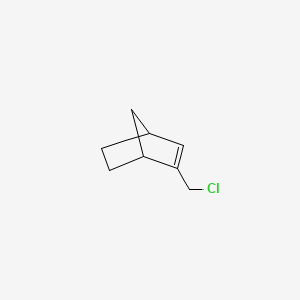
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
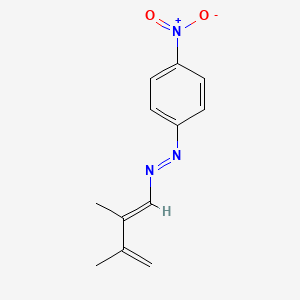

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
